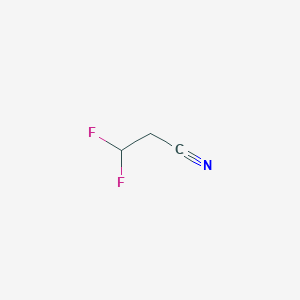

3,3-Difluoropropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Bonding and Material Properties

- Research into carbon nitride, a material with potential for creating super-hard phases, has revealed challenges in achieving the desired crystalline structure. Instead, an amorphous phase with significant double or sp2 CN bonds is often formed. This finding has implications for the development of materials with unique bonding and structural properties (Rodil & Muhl, 2004).

Synthesis and Catalysis

- The trifluoromethyl group, similar to 3,3-Difluoropropanenitrile, has been a focus in pharmaceutical and agrochemical compound design due to its ability to attract electron density. Research demonstrates efficient methods for incorporating this group into various aryl substrates, enhancing their properties (Cho et al., 2010).

Organic Chemistry Applications

- In organic synthesis, trifluoromethanesulfonic anhydride has been widely used for various conversions, including electrophilic activation and radical trifluoromethylation. This demonstrates the importance of fluoroalkyl groups like this compound in creating diverse organic compounds (Qin, Cheng, & Jiao, 2022).

Materials Science and Engineering

- Research on fluorinated polyimides has shown that trifluoromethyl and ether groups, similar to the structure of this compound, can significantly affect the optical and dielectric properties of polyimide thin films. This is crucial for the development of materials with specific electronic and optical characteristics (Jang, Shin, Choi, Park, & Han, 2007).

Environmental Science and Greenhouse Gases

- Nitrogen trifluoride, a gas used in the semiconductor industry and related to this compound in its fluorinated structure, has been identified as a potent greenhouse gas. Understanding its radiative efficiency and global warming potential is crucial for environmental impact assessments (Robson, Gohar, Hurley, Shine, & Wallington, 2006).

Photocatalysis and Environmental Remediation

- Phosphorus and oxygen co-doped graphitic carbon nitride, a material related to this compound, has shown remarkable photocatalytic activity for degrading pollutants like fluoroquinolones. This research is significant for environmental cleanup and pollution control (Huang, Li, Li, Zhang, Chen, Liu, Liu, Lv, & Liu, 2019).

Propriétés

IUPAC Name |

3,3-difluoropropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N/c4-3(5)1-2-6/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWDOAXHRRZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)

![4-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2585308.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)